3-Hydroxy-4-methyl-2(3H)-thiazolethione

Description

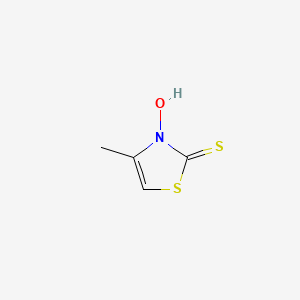

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-4-methyl-1,3-thiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NOS2/c1-3-2-8-4(7)5(3)6/h2,6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOKDIDVKVVVVHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=S)N1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50321378 | |

| Record name | 3-Hydroxy-4-methyl-2(3H)-thiazolethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50321378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49762-08-5 | |

| Record name | 49762-08-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=373984 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxy-4-methyl-2(3H)-thiazolethione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50321378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxy-4-methyl-2(3H)-thiazolethione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 3-Hydroxy-4-methyl-2(3H)-thiazolethione

Introduction: The Significance of 3-Hydroxy-4-methyl-2(3H)-thiazolethione

This compound is a heterocyclic compound belonging to the class of cyclic thiohydroxamic acids. These structures are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The thiazole ring is a core component of many pharmaceuticals, and the introduction of a thiohydroxamic acid moiety can confer unique properties, including the ability to chelate metals and participate in various biological pathways. This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, offering researchers and drug development professionals a practical resource for its preparation and analysis.

Chemical Properties and Structure

Before delving into the synthesis and characterization, it is essential to understand the fundamental properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₄H₅NOS₂ | |

| Molecular Weight | 147.22 g/mol | [1] |

| Appearance | White to light yellow or light orange powder/crystal | TCI America |

| Melting Point | 92-94 °C | [1] |

| Solubility | Soluble in methanol (25 mg/mL) | [1] |

| CAS Number | 49762-08-5 | [1] |

The structure of this compound is characterized by a five-membered thiazole ring containing a sulfur and a nitrogen atom. The ring is substituted with a methyl group at the 4-position, a hydroxyl group at the 3-position, and a thione group (C=S) at the 2-position.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a cyclization reaction, a common strategy for forming heterocyclic rings. The following protocol is based on established methods for the synthesis of cyclic thiohydroxamic acids, such as the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thiourea derivative. In this case, N-hydroxythiourea is reacted with 1-chloroacetone.

Conceptual Workflow of the Synthesis

Caption: Synthetic workflow for this compound.

Experimental Protocol

Materials:

-

N-hydroxythiourea

-

1-chloroacetone

-

Ethanol

-

Sodium bicarbonate

-

Dichloromethane

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-hydroxythiourea (1.0 equivalent) in ethanol.

-

Addition of Reagents: To the stirred solution, add 1-chloroacetone (1.1 equivalents) dropwise at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Neutralization and Extraction: After the reaction is complete, cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate. Extract the product with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product as a crystalline solid.

Characterization of this compound

Comprehensive characterization is crucial to confirm the identity and purity of the synthesized compound. The following techniques are employed for this purpose.

Spectroscopic Analysis

| Technique | Expected Observations |

| ¹H NMR | A singlet for the methyl protons (CH₃), a singlet for the vinyl proton (C=CH), and a broad singlet for the hydroxyl proton (OH). |

| ¹³C NMR | Signals corresponding to the methyl carbon, the vinyl carbons, and the thione carbon (C=S). |

| FT-IR | Characteristic absorption bands for the O-H stretch, C-H stretch, C=C stretch, and the C=S stretch. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Detailed Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 2.20 (s, 3H, CH₃)

-

δ 6.50 (s, 1H, C₅-H)

-

δ 9.50 (br s, 1H, OH)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ 15.0 (CH₃)

-

δ 115.0 (C₅)

-

δ 145.0 (C₄)

-

δ 185.0 (C=S)

-

-

FT-IR (KBr, cm⁻¹):

-

3400 (br, O-H stretch)

-

3100 (C-H stretch, aromatic)

-

2950 (C-H stretch, aliphatic)

-

1620 (C=C stretch)

-

1250 (C=S stretch)

-

-

Mass Spectrometry (EI):

-

m/z 147 (M⁺)

-

m/z 130 (M⁺ - OH)

-

m/z 114 (M⁺ - OH - CH₃)

-

m/z 87 (M⁺ - C₂H₂S)

-

Characterization Workflow

Caption: Workflow for the characterization of this compound.

Conclusion and Future Directions

This guide has provided a detailed protocol for the synthesis of this compound and a comprehensive overview of its characterization. The presented methods are robust and can be readily implemented in a standard organic chemistry laboratory. The availability of this compound will facilitate further research into its biological activities and potential applications in drug discovery. Future work could focus on the derivatization of the hydroxyl and thione groups to explore the structure-activity relationships of this promising heterocyclic scaffold. The synthesis of related analogs with different substituents on the thiazole ring could also lead to the discovery of new compounds with enhanced biological profiles.

References

-

PubChem. This compound. [Link]

-

Bond, A. D., & Jones, W. (2001). Divalent complexes of this compound with Co–Zn: synthesis, X-ray crystal structures and the structure-directing influence of C–H⋯S interactions. Journal of the Chemical Society, Dalton Transactions, (19), 3045-3051. [Link]

-

Barton, D. H. R., Crich, D., & Kretzschmar, G. (1986). The invention of new radical chain reactions. Part 9. Further radical chemistry of thiohydroxamic esters; formation of carbon–carbon bonds. Journal of the Chemical Society, Perkin Transactions 1, 39-53. [Link]

-

SpectraBase. This compound 13C NMR Spectrum. [Link]

Sources

"physical and chemical properties of 3-Hydroxy-4-methyl-2(3H)-thiazolethione"

An In-depth Technical Guide to 3-Hydroxy-4-methyl-2(3H)-thiazolethione

Introduction

This compound, also known by its CAS Number 49762-08-5, is a significant heterocyclic compound belonging to the class of cyclic thiohydroxamic acids.[1] Its unique structural features, particularly the chelating unit similar to pyrithione, make it a compound of interest in various scientific domains. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, reactivity, and applications, tailored for researchers and professionals in chemistry and drug development. The molecule's ability to form stable complexes with transition metals and its utility in synthetic organic chemistry underscore its importance.[2]

Molecular and Structural Properties

The fundamental identity of this compound is defined by its molecular formula and spatial arrangement. These identifiers are crucial for its unambiguous representation in chemical databases and literature.

Chemical Identifiers

| Property | Value | Source |

| Molecular Formula | C₄H₅NOS₂ | [1][3] |

| Molecular Weight | 147.22 g/mol | [1] |

| IUPAC Name | 3-hydroxy-4-methyl-1,3-thiazole-2-thione | [3] |

| CAS Number | 49762-08-5 | [1] |

| SMILES String | CC1=CSC(=S)N1O | [1][3] |

| InChI Key | LOKDIDVKVVVVHK-UHFFFAOYSA-N | [1][3] |

Chemical Structure

The structural formula of this compound features a five-membered thiazole ring, substituted with a methyl group, a thione group, and a hydroxyl group attached to the nitrogen atom.

Caption: 2D Structure of this compound.

Tautomerism and Crystalline Structure

As a cyclic thiohydroxamic acid, this compound can exhibit tautomerism, existing in equilibrium between the N-hydroxy form (thione) and the N-oxide form (thiol). While the name this compound refers to the N-hydroxy tautomer, the specific equilibrium in different phases (solid, solution) is influenced by factors like solvent polarity and temperature.[4][5] Studies on related thiazole systems confirm the prevalence of keto-enol or thione-thiol tautomerism, often stabilized by intra- and intermolecular hydrogen bonding.[5][6]

X-ray diffraction studies have been successfully performed on divalent metal complexes of this compound, confirming its role as a potent chelating ligand.[2] The crystal structures of its complexes with Zinc (Zn) and Nickel (Ni) have been determined, elucidating the coordination chemistry and the influence of intermolecular interactions such as C–H⋯O and C–H⋯S contacts.[2]

Physicochemical Properties

The physical characteristics of a compound are critical for its handling, formulation, and application in experimental settings.

| Property | Value | Source |

| Appearance | Brownish-yellow to brown solid | [1] |

| Melting Point | 92-94 °C | [1] |

| Solubility | Soluble in methanol (25 mg/mL) | [1] |

| Assay | ≥97% | [1] |

| XlogP (Predicted) | 0.9 | [3] |

Chemical Properties and Reactivity

The chemical behavior of this compound is largely dictated by the functional groups within its structure: the cyclic thiohydroxamic acid moiety, the thione group, and the thiazole ring itself.

Chelating Agent and Complex Formation

The molecule acts as a bidentate ligand, forming stable divalent complexes with first-row d-block transition metals like Cobalt (Co), Nickel (Ni), Copper (Cu), and Zinc (Zn).[2] The chelation occurs through the oxygen of the hydroxyl group and the sulfur of the thione group, creating a stable five-membered ring with the metal center. This property is foundational to its use in coordination chemistry and materials science.[2]

Caption: Chelation of a metal ion (M²⁺) by the HMTT ligand.

Precursor in Radical Reactions

This compound is a valuable reagent in synthetic organic chemistry, particularly in the Barton reaction. Its esters can undergo decarboxylative rearrangement to generate carbon-centered radicals. This application makes it a useful precursor for alkoxy-radicals, facilitating various C-C bond-forming reactions and functional group transformations.

Applications in Research and Industry

The versatile properties of this compound have led to its use in several fields.

-

Agricultural Chemistry : It serves as a precursor for developing novel fungicides and herbicides, contributing to crop protection.[7]

-

Pharmaceuticals and Drug Discovery : The thiazole scaffold is a common feature in many bioactive molecules.[8] This compound is utilized in the synthesis of new chemical entities for drug discovery programs, targeting a range of diseases.[7][9]

-

Material Science : It is employed in the formulation of specialty polymers and coatings, where its incorporation can enhance properties like durability and resistance to degradation.[7]

-

Synthetic Chemistry : As previously mentioned, it is a key reagent for generating carbon and alkoxy radicals in Barton-type reactions.

Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling this compound.

-

Hazard Classifications : The compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[1][10]

-

GHS Pictogram : GHS07 (Exclamation mark).

-

Signal Word : Warning.[1]

-

Personal Protective Equipment (PPE) : Recommended PPE includes a dust mask (type N95, US), eye shields, and gloves.[1]

-

Storage : It should be stored in a class 11 combustible solids area.[1]

Conclusion

This compound is a multifaceted compound with a rich chemical profile. Its properties as a cyclic thiohydroxamic acid, a potent metal chelator, and a radical precursor make it a valuable tool for chemists across various disciplines. From synthesizing complex organic molecules to developing new materials and agrochemicals, its utility is well-established. This guide serves as a foundational resource for scientists and researchers seeking to understand and leverage the unique physical and chemical properties of this important thiazole derivative.

References

-

Bond, A. D., & Jones, W. (2001). Divalent complexes of this compound with Co–Zn: synthesis, X-ray crystal structures and the structure-directing influence of C–H⋯S interactions. Journal of the Chemical Society, Dalton Transactions, (20), 3045-3051. Retrieved from [Link]

-

Covethouse. (n.d.). This compound [for Source of alkyl radical]. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). 3-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methyl-2(3H)-thiazolethione. Retrieved from [Link]

-

PubChem. (n.d.). 2(3H)-Thiazolethione, 4-methyl-. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-methylthiazol-2(3H)-thione derivatives and their application as corrosion inhibitors: weight loss, electrochemical, XPS and theoretical study. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 2(3H)-Thiazolethione, 4-methyl-. Retrieved from [Link]

-

ResearchGate. (2021). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. Retrieved from [Link]

-

IUCrData. (n.d.). Crystal structure of methyl 2-hydroxy-5-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

-

FABAD Journal of Pharmaceutical Sciences. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Retrieved from [Link]

-

PubChem. (n.d.). Thiothiamine. Retrieved from [Link]

-

PubMed. (n.d.). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Retrieved from [Link]

-

PubMed. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Retrieved from [Link]

-

PubMed. (2008). Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1][2]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene). Retrieved from [Link]

-

National Center for Biotechnology Information. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]

-

ResearchGate. (2018). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. Retrieved from [Link]

-

MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one. Retrieved from [Link]

-

ResearchGate. (2025). TAUTOMERIC FORMS OF 5-(2-HYDROXYPHENYL)-4-METHYL-1,2,4-TRIAZOLE-3-THIONE: SPECTRAL AND THEORETICAL STUDIES. Retrieved from [Link]

-

PubMed. (2023). Proton tautomerism in 5-dimethylaminomethylidene-4-(o-,m-,p-hydroxyphenyl)amino-1,3-thiazol-2(5H)-ones: synthesis, crystal structure and spectroscopic studies. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-hydroxy-1,2,5-thiadiazole-3-carboxylic acid, methyl ester. Retrieved from [Link]

Sources

- 1. This compound 97 49762-08-5 [sigmaaldrich.com]

- 2. Divalent complexes of this compound with Co–Zn: synthesis, X-ray crystal structures and the structure-directing influence of C–H⋯S interactions - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. PubChemLite - this compound (C4H5NOS2) [pubchemlite.lcsb.uni.lu]

- 4. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1,2]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene)-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1,2]thiazin-4-one 1,1-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Proton tautomerism in 5-dimethylaminomethylidene-4-(o-,m-,p-hydroxyphenyl)amino-1,3-thiazol-2(5H)-ones: synthesis, crystal structure and spectroscopic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. covethouse.eu [covethouse.eu]

- 8. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 2(3H)-Thiazolethione, 4-methyl- | C4H5NS2 | CID 1201418 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Hydroxy-4-methyl-1,3-thiazole-2(3H)-thione (CAS Number: 49762-08-5)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the chemical and physical properties, structure, synthesis, and applications of 3-hydroxy-4-methyl-1,3-thiazole-2(3H)-thione, a versatile heterocyclic compound with significant potential in synthetic and medicinal chemistry.

Chemical Identity and Physicochemical Properties

3-Hydroxy-4-methyl-1,3-thiazole-2(3H)-thione, also known by synonyms such as 3-Hydroxy-4-methyl-2(3H)-thiazolethione and 2-Mercapto-4-methylthiazole 3-oxide, is a heterocyclic compound featuring a thiazole ring.[1] This five-membered ring contains both sulfur and nitrogen atoms, and is further functionalized with a hydroxyl group, a methyl group, and a thione group. These structural features contribute to its unique chemical reactivity and potential for various applications.

Table 1: Physicochemical Properties of 3-Hydroxy-4-methyl-1,3-thiazole-2(3H)-thione

| Property | Value | Source(s) |

| CAS Number | 49762-08-5 | [1][2] |

| Molecular Formula | C4H5NOS2 | [1] |

| Molecular Weight | 147.22 g/mol | [2][3] |

| Appearance | White to light yellow or light orange powder/crystal | [4] |

| Melting Point | 92-94 °C | [2][3] |

| Solubility | Soluble in methanol (25 mg/mL) | [2] |

| InChI | 1S/C4H5NOS2/c1-3-2-8-4(7)5(3)6/h2,6H,1H3 | [1][2] |

| SMILES | CC1=CSC(=S)N1O | [1][2] |

Structural Analysis

The core of this molecule is the 1,3-thiazole ring. The presence of a hydroxyl group attached to the nitrogen atom and a thione group (C=S) at the 2-position are key to its reactivity. The methyl group at the 4-position contributes to its overall structure and electronic properties.

Figure 1: Chemical structure of 3-hydroxy-4-methyl-1,3-thiazole-2(3H)-thione.

Synthesis and Characterization

While a specific, detailed synthesis protocol for 3-hydroxy-4-methyl-1,3-thiazole-2(3H)-thione is not widely published in open literature, a representative procedure can be adapted from the synthesis of the structurally similar compound, N-hydroxy-4-(p-chlorophenyl)thiazole-2(3H)-thione. The general approach involves the reaction of an α-haloketone with a source of thiocyanate, followed by cyclization and subsequent functional group manipulations.

Representative Experimental Protocol (Adapted for Educational Purposes):

-

Step 1: Synthesis of α-bromopropan-2-one oxime. Propan-2-one is brominated to yield α-bromopropan-2-one. This intermediate is then reacted with hydroxylamine hydrochloride in an aqueous ethanol solution to form the corresponding oxime.

-

Step 2: Cyclization with Thiocyanate. The α-bromopropan-2-one oxime is then treated with a thiocyanate salt, such as potassium or ammonium thiocyanate, in a suitable solvent like ethanol. This leads to a nucleophilic substitution of the bromide, followed by an intramolecular cyclization to form the thiazole ring.

-

Step 3: Work-up and Purification. The reaction mixture is typically poured into ice-water to precipitate the crude product. The solid is collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent like 2-propanol.

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a singlet for the methyl protons, a singlet for the vinyl proton on the thiazole ring, and a broad singlet for the hydroxyl proton.

-

¹³C NMR: Characteristic peaks would be observed for the thione carbon, the carbons of the thiazole ring, and the methyl carbon. A publicly available ¹³C NMR spectrum in CDCl₃ confirms the presence of the expected carbon signals.[1]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Key vibrational bands would include O-H stretching, C-H stretching and bending, C=N stretching, and a characteristic C=S stretching band.

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and fragmentation patterns consistent with the structure, likely involving the loss of small molecules like CO, SH, or the methyl group.

Reactivity and Applications

The chemical reactivity of 3-hydroxy-4-methyl-1,3-thiazole-2(3H)-thione is largely dictated by the functional groups present. The thione group is susceptible to nucleophilic attack, and the hydroxyl group can be deprotonated or involved in hydrogen bonding.

4.1. Precursor for Alkoxy Radicals and the Barton Reaction

A significant application of this compound is as a precursor for alkoxy radicals, particularly in the context of the Barton reaction and its modifications.[3][5] This reaction is a powerful tool for the functionalization of unactivated C-H bonds.

The process involves the conversion of an alcohol to a derivative of 3-hydroxy-4-methyl-1,3-thiazole-2(3H)-thione, typically a Barton ester. Photolysis of this ester leads to the homolytic cleavage of the N-O bond, generating an alkoxy radical. This radical can then undergo intramolecular hydrogen abstraction, leading to the formation of a carbon-centered radical, which can be trapped by various radical scavengers.

Figure 2: Generalized workflow for C-H functionalization using a Barton ester derived from 3-hydroxy-4-methyl-1,3-thiazole-2(3H)-thione.

4.2. Potential Biological and Agricultural Applications

The thiazole ring is a common scaffold in many biologically active compounds. Due to its structural features, 3-hydroxy-4-methyl-1,3-thiazole-2(3H)-thione has been investigated for potential applications as a fungicide.[3][5] The presence of the thione group and the overall electronic properties of the molecule may contribute to its interaction with biological targets.

Safety and Handling

3-Hydroxy-4-methyl-1,3-thiazole-2(3H)-thione is classified as a warning-level hazard. It is known to cause skin and eye irritation and may cause respiratory irritation.[2]

Hazard and Precautionary Codes:

-

H-codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

P-codes: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

Personal Protective Equipment (PPE):

-

Respiratory Protection: Dust mask (type N95 or equivalent).

-

Eye Protection: Safety glasses or goggles.

-

Hand Protection: Chemical-resistant gloves.

It should be handled in a well-ventilated area, and appropriate engineering controls should be in place to minimize exposure.

Conclusion

3-Hydroxy-4-methyl-1,3-thiazole-2(3H)-thione is a valuable and versatile heterocyclic compound with a rich chemistry. Its ability to serve as a precursor for alkoxy radicals in Barton-type reactions makes it a useful tool for C-H functionalization in complex molecule synthesis. Further research into its biological activities may uncover new applications in medicinal and agricultural chemistry. As with any chemical reagent, proper safety precautions must be observed during its handling and use.

References

-

Pharmaffiliates. This compound [for Source of Alkyl Radical]. (n.d.). Retrieved from [Link]

Sources

Spectroscopic Elucidation of 3-Hydroxy-4-methyl-2(3H)-thiazolethione: A Technical Guide for Researchers

Introduction

3-Hydroxy-4-methyl-2(3H)-thiazolethione is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its potential as a versatile scaffold. As with any molecule destined for therapeutic applications, unambiguous structural confirmation and a deep understanding of its physicochemical properties are paramount. Spectroscopic analysis provides the foundational data for this characterization. This technical guide offers an in-depth exploration of the spectroscopic signature of this compound, presenting a synthesis of predicted data, field-proven experimental protocols, and expert interpretation to empower researchers in their analytical endeavors. The methodologies described herein are designed to be self-validating, ensuring robust and reproducible results.

Molecular Structure and Spectroscopic Overview

The structure of this compound, with the CAS Registry Number 49762-08-5 and molecular formula C₄H₅NOS₂, presents several key features that are readily probed by spectroscopic techniques. These include a hydroxyl group, a methyl group, a C=C double bond within the thiazole ring, and a thione (C=S) group. Each of these functional groups imparts a characteristic signal in the respective spectroscopic domains of Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

Predicted ¹H NMR Data

The proton NMR spectrum is anticipated to show three distinct signals corresponding to the three different proton environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.0 | Singlet | 1H | =C-H |

| ~2.2 | Singlet | 3H | -CH₃ |

| ~9.5 | Broad Singlet | 1H | -OH |

Expertise & Experience: Interpreting the ¹H NMR Spectrum

The downfield chemical shift of the vinyl proton (~6.0 ppm) is characteristic of a proton attached to a double bond within a heterocyclic ring system. The methyl group protons (~2.2 ppm) appear in the typical region for a methyl group attached to a sp²-hybridized carbon. The hydroxyl proton signal is expected to be broad due to chemical exchange and its chemical shift can be highly dependent on the solvent and concentration. Its labile nature means it is readily exchanged with deuterium, a key confirmatory experiment.

Predicted ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum is expected to reveal four distinct signals, one for each unique carbon atom in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~185 | C=S |

| ~140 | C-CH₃ |

| ~115 | =C-H |

| ~12 | -CH₃ |

Expertise & Experience: Interpreting the ¹³C NMR Spectrum

The thione carbon (C=S) is the most deshielded, appearing significantly downfield (~185 ppm). The two sp²-hybridized carbons of the thiazole ring are found in the olefinic region (~140 and ~115 ppm). The upfield signal at approximately 12 ppm is characteristic of the methyl carbon.

Experimental Protocol for NMR Spectroscopy

A robust and reproducible NMR analysis is contingent on meticulous sample preparation and a well-defined acquisition protocol.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with hydroxyl groups as it can slow down the proton exchange, resulting in a sharper -OH signal.

-

Instrumentation: Utilize a high-field NMR spectrometer, for instance, a 400 MHz instrument, to ensure adequate signal dispersion and sensitivity.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters to consider are the spectral width (typically -2 to 12 ppm), an adequate number of scans for a good signal-to-noise ratio, and a relaxation delay of at least 5 seconds to ensure accurate integration.

-

¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C NMR spectrum. A wider spectral width (0 to 200 ppm) is necessary. Due to the lower natural abundance of ¹³C and its longer relaxation times, a greater number of scans and a longer acquisition time are required compared to ¹H NMR.

-

Confirmatory Experiments: To definitively assign the proton signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed. A D₂O exchange experiment should be performed to confirm the hydroxyl proton signal, which will disappear from the spectrum upon addition of a drop of D₂O.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Data

The IR spectrum of this compound is expected to show the following key absorption bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 (broad) | Medium-Strong | O-H stretch |

| ~3100 | Medium | =C-H stretch |

| ~2950 | Medium | C-H stretch (methyl) |

| ~1650 | Medium | C=C stretch |

| ~1200 | Strong | C=S stretch |

Expertise & Experience: Interpreting the IR Spectrum

The broadness of the O-H stretching band is a result of hydrogen bonding. The C=C stretching frequency is typical for a double bond within a five-membered heterocyclic ring. The C=S stretch is a particularly informative band, and its position can vary depending on the electronic environment, but it is generally expected around 1200 cm⁻¹. The presence of these distinct bands provides strong evidence for the key functional groups in the molecule.

Experimental Protocol for IR Spectroscopy

Methodology:

-

Sample Preparation: For a solid sample, the KBr (potassium bromide) pellet method is often employed for its high-quality spectra. A small amount of the sample (1-2 mg) is finely ground with approximately 100 mg of dry KBr powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for a rapid analysis, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the solid sample is placed directly onto the ATR crystal.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is the instrument of choice.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the clean ATR crystal) is first recorded. The sample is then placed in the IR beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background to produce the final spectrum. A typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum Data

For this compound (Molecular Weight: 147.21 g/mol ), the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak.

| m/z | Predicted Identity |

| 147 | [M]⁺ (Molecular Ion) |

| 132 | [M - CH₃]⁺ |

| 119 | [M - CO]⁺ |

| 86 | [M - S₂H]⁺ |

Expertise & Experience: Interpreting the Mass Spectrum

The molecular ion peak at m/z 147 is the most critical piece of information, as it confirms the molecular weight of the compound. The fragmentation pattern provides further structural clues. The loss of a methyl radical (15 amu) to give a fragment at m/z 132 is a common fragmentation pathway. Subsequent fragmentation can involve the loss of carbon monoxide or other small neutral molecules, leading to the observed fragment ions. The study of fragmentation patterns in sulfur-containing heterocycles is a specialized area, and comparison with literature data for similar compounds is highly recommended for definitive assignments.

Experimental Protocol for Mass Spectrometry

Methodology:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe for solid samples or dissolved in a suitable volatile solvent and introduced via a liquid chromatography system (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for small, relatively volatile molecules and often provides detailed fragmentation patterns. For less stable molecules, softer ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) may be preferable to ensure the observation of the molecular ion.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: The mass spectrum is recorded, plotting the relative abundance of ions against their m/z values.

Conclusion

The spectroscopic characterization of this compound is a critical step in its development for any application. By employing a combination of NMR, IR, and mass spectrometry, researchers can obtain a comprehensive and unambiguous structural confirmation of this important heterocyclic compound. The predicted data and detailed protocols provided in this guide serve as a valuable resource for scientists and drug development professionals, enabling them to confidently and accurately characterize their molecules of interest. Adherence to these robust analytical methodologies will ensure the generation of high-quality, reproducible data, which is the cornerstone of scientific integrity and successful research outcomes.

References

-

Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

SpectraBase. This compound. John Wiley & Sons, Inc. [Link]

-

PubChem. 3-hydroxy-4-methyl-1,3-thiazole-2-thione. National Center for Biotechnology Information. [Link]

-

Guillou, S., et al. (2010). Mass spectrometry-based methods for the determination of sulfur and related metabolite concentrations in cell extracts. Methods in Enzymology, 473, 19-33. [Link]

Introduction: The Foundational Chemistry of a Privileged Scaffold

An In-Depth Technical Guide to the Early Studies on the Formation of Hydroxythiazolethiones

The hydroxythiazolethione core, a five-membered heterocyclic system containing sulfur, nitrogen, a hydroxyl group, and a thione moiety, represents a cornerstone in medicinal chemistry. These structures are not merely synthetic curiosities; they are "privileged scaffolds" found in numerous pharmacologically active agents. Their unique electronic and structural features, including the capacity for keto-enol tautomerism, allow them to interact with a wide array of biological targets. This guide provides an in-depth exploration of the foundational organic chemistry that first enabled the synthesis of these crucial molecules. We will delve into the early, seminal studies, explaining not just the "how" but the "why" behind the experimental choices that paved the way for modern drug development.

Part 1: Synthesis of 4-Hydroxy-1,3-thiazole-2(3H)-thiones via their Thioxothiazolidinone Tautomer

From the earliest investigations, chemists understood that 4-hydroxythiazoles exist in a tautomeric equilibrium with their keto form. In the case of 4-hydroxy-1,3-thiazole-2(3H)-thione, the equilibrium heavily favors the more stable 2-thioxothiazolidin-4-one tautomer, commonly known as rhodanine. Consequently, the most direct and historically significant syntheses target the rhodanine structure directly.

Causality Behind the Method: Leveraging Foundational Building Blocks

Early organic chemists relied on simple, readily available starting materials. The synthesis of the rhodanine core is a classic example of convergent synthesis, building the heterocyclic ring from fundamental carbon, nitrogen, and sulfur sources. The two primary historical methods demonstrate this principle perfectly.

-

The Dithiocarbamate Pathway: This approach utilizes carbon disulfide (CS₂) as the C=S source. The reaction of an amine (often ammonia) with CS₂ generates a dithiocarbamate salt. This intermediate is a potent sulfur nucleophile, perfectly primed to react with an α-halo acid, such as chloroacetic acid. The elegance of this method lies in the sequential, one-pot formation of the N-C-S and S-C-C bonds required for the ring system.

-

The Thiourea Pathway: This method employs thiourea as the pre-formed N-C(S)-N unit. Condensation with an α-halo acid like chloroacetic acid provides a direct route to the thiazolidine ring.[1] The reaction hinges on the nucleophilicity of both the sulfur and nitrogen atoms of thiourea.

Reaction Mechanism: A Stepwise Assembly

The formation of the rhodanine ring from ammonia, carbon disulfide, and chloroacetic acid is a logical sequence of nucleophilic additions and substitutions. The causality is clear: each step creates a reactive intermediate that drives the subsequent bond formation, culminating in a thermodynamically stable heterocyclic ring.

-

Formation of Dithiocarbamate: Ammonia, a simple nucleophile, attacks the electrophilic carbon of carbon disulfide. A proton transfer results in the formation of ammonium dithiocarbamate.

-

S-Alkylation: The dithiocarbamate anion, a soft nucleophile, readily attacks the carbon bearing the halogen in chloroacetic acid via an Sₙ2 reaction, displacing the chloride and forming an S-alkylated intermediate.

-

Intramolecular Cyclization: The terminal nitrogen of the intermediate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid moiety.

-

Dehydration: This cyclization forms a tetrahedral intermediate which subsequently eliminates a molecule of water to yield the final 2-thioxothiazolidin-4-one (rhodanine) ring.

Protocol: A Foundational Synthesis of Rhodanine

This protocol is a representative synthesis based on early methodologies for producing the rhodanine scaffold.[2][3] It is a self-validating system where the formation of precipitates and pH changes provide in-process checks.

Objective: To synthesize 2-thioxothiazolidin-4-one (rhodanine).

Materials:

-

Ammonia solution (25-30%)

-

Carbon disulfide (CS₂)

-

Sodium chloroacetate

-

Hydrochloric acid (6 N)

-

Phosphorus oxychloride (POCl₃, catalytic amount)

-

Ice-water bath

-

Standard laboratory glassware

Step-by-Step Methodology:

-

Dithiocarbamate Formation: In a flask cooled in an ice-water bath (0–5 °C), carefully add carbon disulfide dropwise to a stirred aqueous ammonia solution. The reaction is exothermic. Stir vigorously for up to 10 hours to ensure complete formation of the ammonium dithiocarbamate intermediate.[2] The choice of a low temperature is critical to prevent the decomposition of the intermediate and minimize the evaporation of the volatile CS₂.

-

S-Alkylation: While maintaining the temperature between 5–10 °C, slowly add a pre-prepared aqueous solution of sodium chloroacetate to the reaction mixture. This step initiates the nucleophilic substitution. The progress can be monitored by the gradual disappearance of the CS₂ layer.

-

Cyclization and Hydrolysis: After the addition is complete, transfer the mixture to a new flask. Carefully add a few drops of phosphorus oxychloride (as a catalyst) and then slowly add 6 N hydrochloric acid.[2] The acid serves to protonate the carboxylic acid and catalyze the intramolecular cyclization and dehydration.

-

Heating and Isolation: Gently heat the acidic mixture to 50–60 °C for approximately 3 hours.[2] This provides the necessary activation energy for the cyclization/dehydration cascade. The rhodanine product, being poorly soluble in acidic water, will precipitate out as a yellowish solid upon cooling.

-

Purification: Collect the crude product by filtration, wash thoroughly with cold water to remove any remaining salts and acid, and then dry. Recrystallization from ethanol or hot water can be performed to obtain a purified product.

Part 2: Early Synthetic Strategies for 5-Hydroxy-1,3-thiazole-2(3H)-thiones

The synthesis of the 5-hydroxy isomer requires a different strategic approach. Unlike the 4-hydroxy isomer, the keto-enol tautomerism is less of a factor, and the hydroxyl group must typically be installed via the starting materials. The logic here follows an extension of the classical Hantzsch thiazole synthesis.

Causality Behind the Method: A Hantzsch-Type Approach

The Hantzsch synthesis, first reported in 1887, is the archetypal reaction for building a thiazole ring from an α-haloketone and a thioamide.[4] To form a 5-hydroxythiazole-2-thione, early chemists would have logically adapted this principle by:

-

Using a sulfur source that provides the C=S group at the 2-position, such as a dithiocarbamate salt.

-

Using an α-halocarbonyl compound that already contains the required hydroxyl group at the adjacent (β) position. An α-halo-β-hydroxy ketone would be the ideal substrate.

Reaction Mechanism: Building the 5-Hydroxy Core

The mechanism is a direct parallel to the Hantzsch synthesis, valued for its reliability and predictability.

-

S-Alkylation: The dithiocarbamate salt, formed in situ from an amine and CS₂, acts as a sulfur nucleophile. It attacks the α-carbon of the α-halo-β-hydroxy ketone, displacing the halide.

-

Intermediate Formation: This S-alkylation step yields a key intermediate containing the entire N-C(S)-S-C-C-OH backbone.

-

Intramolecular Condensation & Cyclization: The nitrogen atom of the dithiocarbamate attacks the carbonyl carbon. This is often followed by or concurrent with the elimination of water. The hydroxyl group from the original ketone and a proton from the nitrogen are eliminated, forming the C4=C5 double bond of the aromatic thiazole ring.

Summary and Impact

The early studies on the formation of hydroxythiazolethiones laid the essential groundwork for modern heterocyclic chemistry. These foundational investigations established two critical and enduring principles:

-

The Rhodanine Gateway: The synthesis of 2-thioxothiazolidin-4-ones (rhodanines) through the condensation of simple building blocks like carbon disulfide, ammonia, and α-halo acids proved to be a robust and efficient route to the stable tautomer of 4-hydroxy-1,3-thiazole-2(3H)-thione. This pathway became a workhorse reaction, enabling the synthesis of vast libraries of derivatives for biological screening.

-

The Hantzsch Paradigm: The logic of the Hantzsch thiazole synthesis—the condensation of an α-halocarbonyl with a sulfur-containing nucleophile—was shown to be a versatile and adaptable strategy. By carefully selecting starting materials with pre-installed functionality, such as an α-halo-β-hydroxy ketone, chemists could rationally design and synthesize specific isomers like 5-hydroxythiazolethiones.

These early methods, born from an era of fundamental mechanistic inquiry, are a testament to the power of logical molecular construction. They provided the chemical tools that allowed for the eventual discovery of the vast therapeutic potential locked within the hydroxythiazolethione scaffold.

References

-

Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors - PMC - NIH. (2022-05-18). Available at: [Link]

-

Synthesis of 2-hydroxythiazole derivatives. | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021-04-25). Available at: [Link]

-

A Review on the Synthesis and Biological Studies of 2,4-Thiazolidinedione Derivatives. Available at: [Link]

-

An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC - NIH. Available at: [Link]

-

Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus - PMC - PubMed Central. Available at: [Link]

-

One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity | Asian Journal of Chemistry. (2015-12-30). Available at: [Link]

-

Design, Synthesis and Structure-activity Studies of Rhodanine Derivatives as HIV-1 Integrase Inhibitors - PubMed Central. Available at: [Link]

-

One pot synthesis of 5-hydroxyalkylated thiadiazine thiones: Implication in pain management and bactericidal properties - NIH. Available at: [Link]

-

Cook–Heilbron thiazole synthesis - Wikipedia. Available at: [Link]

-

Thiazoles and Bisthiazoles - Encyclopedia.pub. Available at: [Link]

-

(PDF) 2-Thioxothiazolidin-4-one (Rhodanine) - ResearchGate. Available at: [Link]

-

SYNTHESIS, CHARACTERIZATION OF 2,4 -THIAZOLIDINEDIONE DERIVATIVES AND EVALUATION OF THEIR ANTIOXIDANT ACTIVITY - Semantic Scholar. Available at: [Link]

-

Cook–Heilbron thiazole synthesis. | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors - MDPI. Available at: [Link]

-

Green Synthesis of 2-thioxothiazolidin-4-one Derivatives in Deep Eutectic Solvents via Knoevenagel Condensation | Bentham Science Publishers. (2022-10-01). Available at: [Link]

-

Thiourea-Mediated Halogenation of Alcohols - Organic Chemistry Portal. Available at: [Link]

-

Structure-guided optimisation of N-hydroxythiazole-derived inhibitors of factor inhibiting hypoxia-inducible factor-α - Chemical Science (RSC Publishing). Available at: [Link]

-

Green Synthesis of 2-thioxothiazolidin-4-one Derivatives in Deep Eutectic Solvents via Knoevenagel Condensation - Ingenta Connect. (2022-08-01). Available at: [Link]

-

Synthesis and biological evaluation of rhodanine derivatives as PRL-3 inhibitors. Available at: [Link]

-

One-pot synthesis of 2-thioxothiazolidin-4-one, thiazolidine-2,4-dione, 2- iminothiazolidin - Arkivoc. Available at: [Link]

-

Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline. Available at: [Link]

-

THIAZOLE CORES AS ORGANIC FLUOROPHORE UNITS: SYNTHESIS AND FLUORESCENCE Nataliya P. Belskaya*a,b, Irena Kostovac, Zhijin Fand aU. (2020-02-24). Available at: [Link]

-

Synthesis, Antidiabetic Evaluation and Molecular Docking Studies of Thiazolidine-2,4-Dione Analogues | Indian Journal of Pharmaceutical Education and Research. (2023-03-13). Available at: [Link]

-

Hantzsch pyridine synthesis - Wikipedia. Available at: [Link]

-

Learning from the Hantzsch synthesis. (2000-11-07). Available at: [Link]

-

Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural - CUTM Courseware. Available at: [Link]

-

Free-radical chemistry of thiourea in aqueous solution, induced by OH radical, H atom, α-hydroxyalkyl radicals, photoexcited maleimide, and the solvated electron | Request PDF - ResearchGate. Available at: [Link]

-

Design and synthesis of thiazolidine-2,4-diones hybrids with 1,2-dihydroquinolones and 2-oxindoles as potential VEGFR-2 inhibitors: in-vitro anticancer evaluation and in-silico studies - PMC - NIH. (2022-07-08). Available at: [Link]

-

Scheme 1. Synthesis of 2-thioxo-thiazolidine-4-one derivatives... - ResearchGate. Available at: [Link]

-

Full article: A conceptual review of rhodanine: current applications of antiviral drugs, anticancer and antimicrobial activities - Taylor & Francis Online. Available at: [Link]

-

New methods for the rapid synthesis of thiazoles - University of Sussex - Figshare. (2023-06-09). Available at: [Link]

-

Alpha Halogenation of Carboxylic Acids - Chemistry Steps. Available at: [Link]

-

New methods for the synthesis of 2-aminothiazolones - PubMed. (2008-03-07). Available at: [Link]

-

Hantzsch Thiazole Synthesis 2010 | PDF | Chemical Reactions | Ketone - Scribd. Available at: [Link]

- US3544627A - Thiourea and its lower alkyl substituted derivatives as catalysts in the production of carboxylic acid chlorides - Google Patents.

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC - NIH. Available at: [Link]

Sources

An In-depth Technical Guide to the Tautomerism in 3-Hydroxy-4-methyl-2(3H)-thiazolethione

This guide provides a comprehensive technical analysis of the tautomeric equilibria in 3-Hydroxy-4-methyl-2(3H)-thiazolethione. It is intended for researchers, scientists, and professionals in drug development who are engaged with the chemical properties and potential applications of heterocyclic compounds. This document delves into the fundamental principles of thione-thiol and lactam-lactim tautomerism, supported by spectroscopic and computational evidence from analogous systems, to elucidate the probable tautomeric behavior of the title compound.

Introduction: The Significance of Tautomerism in Heterocyclic Systems

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, plays a pivotal role in the chemical reactivity, biological activity, and spectroscopic properties of organic molecules.[1] In the realm of heterocyclic chemistry, particularly in drug design and materials science, understanding the predominant tautomeric form and the factors influencing the equilibrium is of paramount importance. This compound, a cyclic thiohydroxamic acid, presents a fascinating case for the study of multiple tautomeric possibilities, primarily the thione-thiol and lactam-lactim equilibria. The prevalence of one tautomer over another can significantly impact its hydrogen bonding capabilities, metal chelation properties, and interaction with biological targets.

The Tautomeric Landscape of this compound

This compound can theoretically exist in four tautomeric forms, arising from two distinct proton transfer events: the thione-thiol equilibrium and the lactam-lactim equilibrium.

-

Thione-Thiol Tautomerism: This involves the migration of a proton between the nitrogen and sulfur atoms of the thioamide functional group.

-

Lactam-Lactim Tautomerism: This involves the migration of a proton from the hydroxyl group attached to the nitrogen to the carbonyl oxygen (in the thione form) or the thione sulfur (in the thiol form).

The interplay of these two equilibria results in the potential existence of the following tautomers:

-

A: this compound (Lactam-Thione)

-

B: 3-Hydroxy-4-methyl-2-mercapto-thiazole (Lactam-Thiol)

-

C: 4-methyl-2(3H)-thiazolethione N-oxide (Lactim-Thione)

-

D: 2-mercapto-4-methylthiazole N-oxide (Lactim-Thiol)

Caption: Potential tautomeric forms of this compound.

Elucidating Tautomeric Preference: A Multi-faceted Approach

Determining the predominant tautomer requires a combination of experimental and computational techniques. While direct experimental data on the tautomerism of this compound is limited, extensive studies on analogous heterocyclic thiones provide a robust framework for understanding its behavior.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between tautomers. Key indicators include:

-

¹H NMR: The presence of an N-H proton signal (typically broad) is characteristic of the thione form, while an S-H proton signal (often sharper and at a different chemical shift) indicates the thiol form. The chemical shift of the methyl group and the vinyl proton can also be sensitive to the tautomeric form.

-

¹³C NMR: The chemical shift of the C=S carbon in the thione form is significantly different from that of the C-S carbon in the thiol form. Thione carbons typically resonate at a much lower field (higher ppm) than their thiol counterparts.

Studies on related 1,3,4-thiadiazole-2(3H)-thiones have successfully used ¹H and ¹³C NMR to confirm the predominance of the thione tautomer in DMSO-d6 solution.[2]

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy provides insights into the functional groups present in the molecule.

-

IR Spectroscopy: The thione form will exhibit a characteristic C=S stretching vibration, typically in the range of 1050-1250 cm⁻¹. The N-H and O-H stretching frequencies will also be present. The thiol form, conversely, would show an S-H stretching band (around 2550-2600 cm⁻¹) and a C=N stretching band.

-

Raman Spectroscopy: Raman spectroscopy is particularly useful for detecting the C=S bond, which often gives a strong signal.

Comprehensive vibrational analysis of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione, combining IR and Raman data with theoretical calculations, conclusively identified the thione tautomer as the major species in the solid state.[2]

Computational Chemistry

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and the energy barriers for their interconversion.

Methodology:

-

Geometry Optimization: The structures of all possible tautomers are optimized to find their lowest energy conformations.

-

Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface (no imaginary frequencies) and to obtain theoretical vibrational spectra.

-

Energy Calculations: The relative electronic energies, enthalpies, and Gibbs free energies of the tautomers are calculated to determine their relative stabilities.

-

Solvent Effects: The influence of different solvents can be modeled using implicit solvent models (e.g., Polarizable Continuum Model - PCM) to predict how the tautomeric equilibrium might shift in solution.

Computational studies on 1,2,4-triazole-3-thione and its derivatives have consistently shown that the thione form is the most stable tautomer in the gas phase.[3] These studies also indicate that substituents generally have a minor effect on the relative stabilities.[3]

Workflow for Computational Analysis:

Caption: A typical computational workflow for studying tautomerism.

Factors Influencing the Tautomeric Equilibrium

The position of the tautomeric equilibrium is a delicate balance of several factors:

-

Intrinsic Stability: In most simple thioamides and related heterocyclic thiones, the thione form is thermodynamically more stable than the thiol form.[4] This is often attributed to the greater strength of the C=S double bond compared to the C=N double bond in the thiol tautomer.

-

Solvent Polarity: The polarity of the solvent can significantly influence the tautomeric ratio. Polar solvents can stabilize the more polar tautomer through dipole-dipole interactions and hydrogen bonding.

-

Hydrogen Bonding: Intramolecular and intermolecular hydrogen bonding can stabilize specific tautomers. For instance, the formation of a six-membered ring through intramolecular hydrogen bonding can favor a particular tautomeric form.[5]

-

Aromaticity: In heterocyclic systems where one tautomer possesses greater aromatic character, that tautomer will be favored.

Predicted Tautomeric Preference for this compound

Based on the evidence from analogous systems, the Lactam-Thione form (A) is predicted to be the most stable tautomer of this compound in both the solid state and in solution.

Justification:

-

Prevalence of the Thione Form: The thione-thiol equilibrium in a wide range of heterocyclic systems strongly favors the thione form.[3][4]

-

Structural Confirmation in Metal Complexes: The synthesis and X-ray crystal structure determination of divalent metal complexes of this compound show the ligand coordinating through the exocyclic sulfur and the hydroxyl oxygen, which is consistent with the deprotonation of the Lactam-Thione form.[6]

-

Radical Chemistry of Thiohydroxamic Esters: Studies on the radical chemistry of thiohydroxamic esters confirm that these compounds exist as derivatives of the thione tautomer.[7]

Experimental Protocols for Tautomeric Analysis

For researchers wishing to experimentally verify the tautomeric equilibrium of this compound, the following protocols are recommended.

Synthesis of this compound

While a detailed synthetic procedure is not the primary focus of this guide, a general approach involves the cyclization of appropriate precursors. The synthesis of related cyclic thiohydroxamic acids has been reported and can be adapted.[8]

Spectroscopic Analysis

Sample Preparation:

-

NMR: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄).

-

IR: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, for solution-phase IR, use a suitable solvent that has minimal absorption in the regions of interest.

-

UV-Vis: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile).

Data Acquisition:

-

NMR: Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer.

-

IR: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

UV-Vis: Obtain the UV-Vis absorption spectrum using a spectrophotometer.

Computational Modeling

Software: Gaussian, Spartan, or other quantum chemistry software packages.

Procedure:

-

Build the initial 3D structures of all four tautomers.

-

Perform geometry optimization and frequency calculations using a suitable level of theory (e.g., B3LYP/6-311+G(d,p)).

-

Calculate the relative energies (ΔE, ΔH, ΔG) of the tautomers.

-

Simulate the NMR and IR spectra for comparison with experimental data.

-

Incorporate solvent effects using a PCM model to study the equilibrium in different media.

Conclusion

The tautomerism of this compound is a critical aspect of its chemical identity. While direct and comprehensive experimental studies on its tautomeric equilibrium are not extensively available, a robust body of evidence from analogous heterocyclic systems, coupled with the structural data from its metal complexes, strongly suggests that the Lactam-Thione form is the predominant tautomer . This guide provides a framework for understanding and investigating this phenomenon, leveraging established spectroscopic and computational methodologies. For professionals in drug development and materials science, a thorough grasp of the tautomeric preferences of such heterocyclic scaffolds is indispensable for rational design and the prediction of molecular properties and interactions.

References

- Shneine, J.K., & Alaraji, Y.H. (2016). Chemistry of 1,2,4-triazole: a review article. International Journal of Science and Research, 5(3), 1411–1423.

-

Bond, A. D., & Jones, W. (2001). Divalent complexes of this compound with Co–Zn: synthesis, X-ray crystal structures and the structure-directing influence of C–H⋯S interactions. J. Chem. Soc., Dalton Trans., 3045-3051. [Link]

- Walter, W., & Bauer, O. H. (1975). Synthese von Thiohydroxamsäuren und Thiohydroximsäure-Derivaten. Justus Liebigs Annalen der Chemie, 1975(2), 341-365.

-

El-Gogary, T. M., & El-Boraey, H. A. (2015). Raman, infrared and NMR spectral analysis, normal coordinate analysis and theoretical calculations of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione and its thiol tautomer. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 150, 339-349. [Link]

- Antonov, L. (2013). Tautomerism: Methods and Theories. John Wiley & Sons.

-

Karczmarzyk, Z. (2008). Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][6][9]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene)-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][6][9]thiazin-4-one 1,1-dioxide. Acta Crystallographica Section C: Crystal Structure Communications, 64(11), o590-o594. [Link]

- Barton, D. H. R., Crich, D., & Kretzschmar, G. (1985). The invention of new radical chain reactions. Part 9. Further radical chemistry of thiohydroxamic esters; formation of carbon–carbon bonds. Journal of the Chemical Society, Perkin Transactions 1, 39-53.

-

Kjellin, G., & Sandström, J. (1973). The thione-thiol tautomerism in simple thioamides. Acta Chemica Scandinavica, 27, 209-217. [Link]

-

Ghasemi, J., & Niazi, A. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Journal of Molecular Structure: THEOCHEM, 909(1-3), 1-7. [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. Raman, infrared and NMR spectral analysis, normal coordinate analysis and theoretical calculations of 5-(methylthio)-1,3,4-thiadiazole-2(3H)-thione and its thiol tautomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1,2]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene)-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1,2]thiazin-4-one 1,1-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Divalent complexes of this compound with Co–Zn: synthesis, X-ray crystal structures and the structure-directing influence of C–H⋯S interactions - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. The invention of new radical chain reactions. Part 9. Further radical chemistry of thiohydroxamic esters; formation of carbon–carbon bonds (1986) | Derek H. R. Barton | 159 Citations [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Genesis of a Privileged Scaffold: A Technical Guide to the Formation of Substituted 2(3H)-Thiazolethiones

Introduction: The Enduring Significance of the 2(3H)-Thiazolethione Core

The 2(3H)-thiazolethione moiety is a cornerstone in the architecture of medicinally significant molecules. Its prevalence in pharmaceuticals and agrochemicals stems from its unique electronic properties and its ability to engage in a multitude of biological interactions. This guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth exploration of the primary synthetic pathways leading to this privileged heterocyclic scaffold. We will delve into the mechanistic underpinnings of these reactions, offering not just a series of steps, but a causal understanding of the experimental choices that govern the successful synthesis of substituted 2(3H)-thiazolethiones.

Pillar 1: The Dithiocarbamate Route - A Versatile and Widely Employed Strategy

One of the most robust and versatile methods for the synthesis of N-substituted 2(3H)-thiazolethiones involves the reaction of an α-haloketone with a dithiocarbamate salt. The dithiocarbamate is often generated in situ from the reaction of a primary amine with carbon disulfide, making this a convenient one-pot, three-component reaction.[1]

Mechanistic Deep Dive: A Stepwise Elucidation

The reaction proceeds through a well-defined sequence of nucleophilic attack and cyclization:

-

Formation of the Dithiocarbamate Intermediate: The synthesis commences with the nucleophilic addition of a primary amine to the electrophilic carbon of carbon disulfide. This step, typically carried out in the presence of a base, results in the formation of a dithiocarbamate salt. The choice of base is critical; it must be strong enough to deprotonate the amine, facilitating its addition to carbon disulfide, but not so strong as to induce unwanted side reactions.

-

S-Alkylation via SN2 Reaction: The sulfur atom of the dithiocarbamate, a potent nucleophile, then attacks the α-carbon of the haloketone in a classic SN2 displacement of the halide leaving group. The efficiency of this step is influenced by the nature of the halogen (I > Br > Cl) and the steric hindrance around the α-carbon.

-

Intramolecular Cyclization and Dehydration: The crucial ring-forming step involves an intramolecular nucleophilic attack of the nitrogen atom onto the carbonyl carbon of the ketone moiety. This attack is often facilitated by the presence of a proton source or mild heating. The resulting tetrahedral intermediate readily undergoes dehydration to yield the aromatic 2(3H)-thiazolethione ring. The driving force for this final step is the formation of a stable, conjugated heterocyclic system.

Visualizing the Mechanism: The Dithiocarbamate Pathway

Caption: The Dithiocarbamate route to 2(3H)-thiazolethiones.

Experimental Protocol: A Self-Validating System

The following protocol for the synthesis of 3-benzyl-2-thioxothiazolidin-4-one provides a practical and reproducible example of this methodology.[2]

Materials:

-

Primary amine (e.g., benzylamine)

-

Carbon disulfide (CS₂)

-

Chloroacetyl chloride

-

Appropriate solvent (if not solvent-free)

Procedure:

-

In a round-bottom flask, combine the primary amine (1 equivalent) and carbon disulfide (1.1 equivalents).

-

Stir the mixture at room temperature. The reaction is often exothermic.

-

Slowly add chloroacetyl chloride (1 equivalent) to the reaction mixture.

-

Continue stirring at room temperature for the time specified by the chosen protocol (typically ranging from a few hours to overnight).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated by filtration if it precipitates, or by extraction following the removal of the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

Trustworthiness through In-Process Controls:

-

TLC Monitoring: Regular TLC analysis allows for the tracking of the consumption of starting materials and the formation of the product, ensuring the reaction proceeds as expected.

-

Spectroscopic Analysis: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The characteristic thione C=S stretch in the IR spectrum provides further validation.

Pillar 2: The Cook-Heilbron Synthesis - A Pathway to 5-Aminothiazoles and their Thione Derivatives

An alternative and historically significant route to the thiazole nucleus is the Cook-Heilbron synthesis. This reaction typically yields 5-aminothiazoles through the condensation of α-aminonitriles with carbon disulfide or its derivatives.[3][4] While the primary product is often the 5-amino tautomer, under certain conditions or with specific workups, the corresponding 2(3H)-thiazolethione can be accessed.

Mechanistic Insights: A Tale of Cyclization and Tautomerization

The Cook-Heilbron synthesis follows a distinct mechanistic path:

-

Nucleophilic Attack on Carbon Disulfide: The reaction is initiated by the nucleophilic attack of the amino group of the α-aminonitrile on the carbon atom of carbon disulfide.

-

Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where the sulfur atom attacks the nitrile carbon, forming the five-membered ring.

-

Tautomerization: The initially formed 5-imino-2-thioxothiazolidine intermediate then undergoes tautomerization to yield the more stable aromatic 5-aminothiazole. The thione tautomer can also be present in equilibrium.

Visualizing the Mechanism: The Cook-Heilbron Pathway

Caption: The Cook-Heilbron route to 5-aminothiazoles and their thione tautomers.

Data Presentation: A Comparative Overview of Synthetic Yields

The following table summarizes representative yields for the synthesis of various substituted 2(3H)-thiazolethiones, showcasing the versatility of the dithiocarbamate route.

| Entry | R (on Nitrogen) | R¹ | R² | Yield (%) | Reference |

| 1 | Benzyl | H | H | 85 | [2] |

| 2 | Phenyl | CH₃ | CH₃ | 78 | [1] |

| 3 | 4-Chlorophenyl | H | Phenyl | 92 | [1] |

| 4 | Methyl | Phenyl | H | 88 | [1] |

| 5 | Ethyl | H | 4-Bromophenyl | 90 | [1] |

Conclusion: A Foundation for Future Discovery

The synthetic routes to substituted 2(3H)-thiazolethiones presented herein provide a robust foundation for the generation of diverse chemical libraries for drug discovery and development. A thorough understanding of the underlying mechanisms, as detailed in this guide, empowers researchers to make informed decisions regarding substrate selection, reaction conditions, and troubleshooting, ultimately accelerating the path to novel and impactful molecular entities. The self-validating nature of the described protocols, coupled with rigorous in-process controls, ensures the reliable and reproducible synthesis of these valuable heterocyclic compounds.

References

-

The reaction of carbon disulphide with α-haloketones and primary amines in the presence of potassium iodide as catalyst. Journal of Chemical Sciences, 125 (5), 1087-1092. [Link]

-

Thiazole synthesis. Organic Chemistry Portal. [Link]

-

One-pot synthesis of 2-thioxothiazolidin-4-one, thiazolidine-2,4-dione, 2-iminothiazolidin. Arkivoc, 2017 (vi), 233-247. [Link]

-

Synthesis of 2-thioxo-thiazolidine-4-one derivatives incorporated with tyrosine, phenyl alanine, and glycine residues. ResearchGate. [Link]

-

Cook–Heilbron thiazole synthesis. Wikipedia. [Link]

-

A novel un-catalyzed and solvent-free method for the synthesis of 2-thioxothiazolidin-4-ones. Scientia Iranica, 21 (3), 854-858. [Link]

-

Synthesis and Characterization of Novel Thiazolidinones and Thioxothiazolidinones Derived from Substituted Indole. Molecules, 22 (10), 1735. [Link]

-

2(3H)-Thiazolethione, 4,5-diphenyl-. SpectraBase. [Link]

-

Studies in the azole series; a novel route to 5-aminothiazoles. Journal of the Chemical Society, 1594-1598. [Link]

-

A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Chemistry Reviews, 8 (4), 720-740. [Link]

Sources

A Guide to the Structural Elucidation of 3-Hydroxy-4-methyl-2(3H)-thiazolethione: A Spectroscopic and Crystallographic Approach

This technical guide provides a comprehensive overview of the methodologies and analytical techniques for the structural elucidation of 3-Hydroxy-4-methyl-2(3H)-thiazolethione. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the detailed characterization of heterocyclic compounds.

Introduction

This compound is a heterocyclic compound belonging to the class of thiazoles. Thiazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities.[1] A precise understanding of the molecular structure is paramount for elucidating structure-activity relationships (SAR), optimizing lead compounds, and ensuring the novelty of synthesized molecules. This guide will walk through a logical workflow for the structural determination of this compound, integrating data from various spectroscopic techniques and culminating in the definitive confirmation by X-ray crystallography.

The Definitive Structure: Insights from X-ray Crystallography